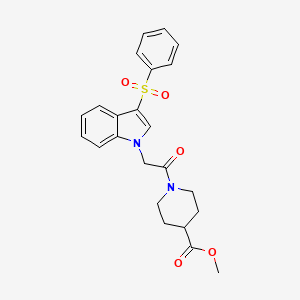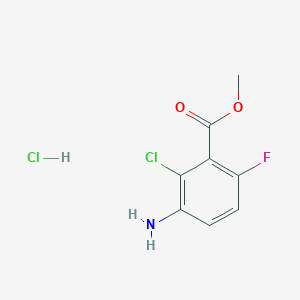![molecular formula C15H20FN3O4 B2926681 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid CAS No. 1692723-78-6](/img/structure/B2926681.png)
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a fluoropyridine carboxylic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Tert-Butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Fluoropyridine: The Boc-protected piperazine is coupled with 5-fluoropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents like DCC or EDCI.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Deprotection Reactions: Conducted using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Performed in the presence of coupling reagents like DCC or EDCI and a catalyst like DMAP.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Deprotection Reactions: Produce the free piperazine derivative.
Coupling Reactions: Form amide-linked products.
Aplicaciones Científicas De Investigación
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the piperazine ring can improve the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid
- 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
- 5-{4-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both a fluoropyridine and a Boc-protected piperazine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in drug discovery and development.
Propiedades
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(13(20)21)8-10(16)9-17-12/h8-9H,4-7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNTVRXQKCIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)





![N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)
